molecular formula C27H17BrN2O3S B11106817 2-Amino-4-(4-bromophenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-4H,5H-pyrano[3,2-c]chromen-5-one

2-Amino-4-(4-bromophenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-4H,5H-pyrano[3,2-c]chromen-5-one

Cat. No.: B11106817
M. Wt: 529.4 g/mol
InChI Key: AFILLCXHGDJHDS-UHFFFAOYSA-N
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Description

2-Amino-4-(4-bromophenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-4H,5H-pyrano[3,2-c]chromen-5-one is a complex organic compound that belongs to the class of pyranochromenes This compound is characterized by its unique structure, which includes a pyranochromene core, a thiazole ring, and various substituents such as bromophenyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-bromophenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-4H,5H-pyrano[3,2-c]chromen-5-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyranochromene Core: The initial step involves the condensation of salicylaldehyde with malononitrile in the presence of a base such as piperidine to form the pyranochromene core.

    Introduction of the Thiazole Ring: The next step involves the cyclization of the intermediate with thiourea and an appropriate aldehyde to introduce the thiazole ring.

    Bromination and Phenyl Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-bromophenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-4H,5H-pyrano[3,2-c]chromen-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Amino-4-(4-bromophenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-4H,5H-pyrano[3,2-c]chromen-5-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Material Science: The compound is explored for its use in organic electronics and photonics due to its unique electronic properties.

    Biological Studies: It is used in various biological assays to study enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-bromophenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-4H,5H-pyrano[3,2-c]chromen-5-one involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound binds to the active site of certain enzymes, inhibiting their activity and thereby affecting cellular processes.

    Pathway Modulation: It can modulate signaling pathways involved in cell growth and apoptosis, making it a potential candidate for anti-cancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(4-chlorophenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-4H,5H-pyrano[3,2-c]chromen-5-one
  • 2-Amino-4-(4-fluorophenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-4H,5H-pyrano[3,2-c]chromen-5-one

Uniqueness

The uniqueness of 2-Amino-4-(4-bromophenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-4H,5H-pyrano[3,2-c]chromen-5-one lies in its bromophenyl group, which imparts distinct electronic and steric properties compared to its chloro and fluoro analogs. This makes it particularly interesting for applications requiring specific electronic characteristics.

Properties

Molecular Formula

C27H17BrN2O3S

Molecular Weight

529.4 g/mol

IUPAC Name

2-amino-4-(4-bromophenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-4H-pyrano[3,2-c]chromen-5-one

InChI

InChI=1S/C27H17BrN2O3S/c28-17-12-10-16(11-13-17)21-22-24(18-8-4-5-9-20(18)32-27(22)31)33-25(29)23(21)26-30-19(14-34-26)15-6-2-1-3-7-15/h1-14,21H,29H2

InChI Key

AFILLCXHGDJHDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C3=C(OC4=C(C3C5=CC=C(C=C5)Br)C(=O)OC6=CC=CC=C64)N

Origin of Product

United States

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